Product packaging for 3,3-Diethyl-5-methylindolin-2-one(Cat. No.:)

3,3-Diethyl-5-methylindolin-2-one

Cat. No.: B13111791
M. Wt: 203.28 g/mol
InChI Key: NLTXHAMHZRAVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethyl-5-methylindolin-2-one is a chemical compound based on the indolin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core indolin-2-one structure is recognized as a privileged framework in the development of bioactive molecules . This scaffold is frequently investigated for its potential to interact with various biological targets, and derivatives have been studied for a range of pharmacological activities, including as anticancer agents . The specific substitutions on the core structure are designed to modulate the compound's properties and biological activity. Researchers value this compound as a key synthetic intermediate or building block for the construction of more complex molecules. It can be utilized in various organic synthesis reactions, such as Knoevenagel condensations, which are commonly employed to create bis-indolinone derivatives with potential antiproliferative effects . The structural features of this compound make it a valuable subject for structure-activity relationship (SAR) studies, particularly in programs aimed at developing new therapeutic agents. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B13111791 3,3-Diethyl-5-methylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3,3-diethyl-5-methyl-1H-indol-2-one

InChI

InChI=1S/C13H17NO/c1-4-13(5-2)10-8-9(3)6-7-11(10)14-12(13)15/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

NLTXHAMHZRAVAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C)NC1=O)CC

Origin of Product

United States

Advanced Computational and Theoretical Chemistry Studies on 3,3 Diethyl 5 Methylindolin 2 One Derivatives

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is used to analyze the fundamental properties of indolin-2-one derivatives, providing a basis for understanding their stability, reactivity, and intermolecular interactions.

DFT calculations are employed to determine the optimized molecular geometry and energetic properties of indolin-2-one derivatives. By calculating the total electronic energy of a given molecular structure, researchers can predict its stability. A lower total energy corresponds to a more stable system. These calculations can compare the relative stabilities of different isomers, conformers, or substituted derivatives. For instance, computational studies on related indoline-2,3-dione derivatives have utilized the B3LYP/6-311++G(d,p) level of theory to predict the stability of various substituted forms in different phases. researchgate.net

Table 1: Illustrative Energetic Properties of Indolin-2-one Derivatives

This table presents hypothetical data to illustrate the typical output of DFT calculations for comparing molecular stability.

DerivativeFunctional Group (R)Total Energy (Hartree)Relative Energy (kcal/mol)
A -H-845.123450.00
B -F-944.56789-5.21
C -CN-937.98765-2.89
D -NO₂-1050.24680-11.45

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net Conversely, a large gap indicates higher stability and lower chemical reactivity. researchgate.net In studies of indolin-2-one and related heterocyclic compounds, DFT calculations are routinely used to determine these orbital energies and predict the molecule's reactive nature. researchgate.netnih.gov

Table 2: Example Frontier Molecular Orbital Energies for Indolin-2-one Derivatives

This table contains representative data to demonstrate the use of FMO theory in assessing chemical reactivity.

DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE in eV)Implied Reactivity
A -6.25-1.105.15Low
B -6.50-1.554.95Moderate
C -6.95-2.504.45High
D -7.20-3.104.10Very High

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This analysis provides detailed insights into intramolecular bonding, hybrid orbitals, and non-covalent interactions. uni-muenchen.dewisc.edu

A key feature of NBO analysis is its ability to quantify electron delocalization and hyperconjugative interactions using second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO indicates the strength of the charge transfer. nih.gov For indolin-2-one derivatives, NBO analysis can reveal significant π→π* interactions, which are crucial for the molecule's stability and electronic properties. researchgate.netcamjol.info

Table 3: Illustrative NBO Donor-Acceptor Interactions in a 3,3-Diethyl-5-methylindolin-2-one System

This table shows hypothetical stabilization energies (E(2)) to illustrate how NBO analysis quantifies intramolecular electron delocalization.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N₅π* (C₃-C₄)5.45Lone Pair → Antibonding π
π (C₇-C₈)π* (C₉-C₁₀)20.10π → π* Conjugation
π (C₉-C₁₀)π* (C₁₁-C₁₂)18.50π → π* Conjugation
σ (C₁-C₂)σ* (C₂-N₅)2.90σ → σ* Hyperconjugation

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, where different colors represent varying potential values. researchgate.net

Typically, red-colored regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are favorable for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.netnih.gov Conversely, blue-colored regions represent the most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netnih.gov For indolin-2-one derivatives, the MEP map can clearly identify the carbonyl oxygen as a site of negative potential and the amide proton or other specific regions as sites of positive potential, which is crucial for understanding drug-receptor interactions. mdpi.comchemrxiv.org

Molecular Docking and Ligand-Target Interaction Profiling

The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules that act as kinase inhibitors for cancer therapy. nih.govscirp.orgmdpi.com Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov

This method assesses the binding affinity, often expressed as a docking score, and the binding pose of the ligand, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. jetir.org For indolin-2-one derivatives, docking studies have been instrumental in analyzing their potential as inhibitors of various protein kinases, such as Tropomyosin receptor kinases (TRKs), by elucidating how substitutions on the indolinone ring affect binding to the ATP-binding pocket of the enzyme. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for Indolin-2-one Derivatives Against a Protein Kinase

This table provides example data to show how docking scores and interactions are used to evaluate potential inhibitors.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
A -8.5Glu545, Cys673Hydrogen Bond, Hydrophobic
B -9.2Glu545, Leu580, Cys673Hydrogen Bond, Halogen Bond, Hydrophobic
C -7.8Asp670, Phe672Hydrogen Bond, π-π Stacking
D -9.5Glu545, Asp670, Cys673Hydrogen Bond (x2), Hydrophobic

Molecular Electron Density Theory (MEDT) in Reactivity Prediction

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. Proposed in 2016, it posits that the feasibility of a chemical reaction is driven by the changes in electron density along the reaction pathway, rather than by molecular orbital interactions as described by FMO theory. encyclopedia.pub MEDT has been successfully applied to study various organic reactions, including cycloadditions and nucleophilic substitutions. mdpi.comrsc.org

For indolin-2-one derivatives, which can participate in reactions like 1,3-dipolar cycloadditions to form complex spiroheterocyclic systems, MEDT provides a powerful lens for analysis. mdpi.comglobethesis.com The theory examines the Global Electron Density Transfer (GEDT) at the transition state to classify the reaction's polar character. encyclopedia.pub An analysis of the electronic structure of the reactants within MEDT can predict their electrophilic and nucleophilic behavior, offering a detailed understanding of the reaction mechanism and selectivity. mdpi.comnih.gov For example, MEDT has been used to study the [3+2] cycloaddition reactions of azomethine imines, revealing pseudoradical, polar, or non-polar mechanisms based on electron density changes. mdpi.comnih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., Nuclear Magnetic Resonance Chemical Shifts via GIAO)

The accurate prediction of spectroscopic parameters through quantum chemical calculations has become an indispensable tool in the structural elucidation and characterization of novel organic compounds. For derivatives of this compound, computational methods, particularly those based on Density Functional Theory (DFT), offer a powerful approach to forecast spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable technique for the theoretical prediction of NMR parameters. nih.gov

The GIAO method effectively addresses the issue of gauge dependence, which is a critical challenge in the calculation of magnetic properties like NMR shielding tensors. benthamopen.com This approach has demonstrated a high degree of accuracy in predicting chemical shifts when combined with appropriate levels of theory, including a suitable functional and basis set. nih.gov The selection of the functional, such as the popular B3LYP, and a basis set like 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. ijrar.org

In a typical computational study, the first step involves the optimization of the molecular geometry of the this compound derivative in the ground state. ijrar.org Following this, the NMR shielding tensors are calculated using the GIAO method at the chosen level of theory. The isotropic shielding values obtained are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The correlation between theoretically predicted and experimentally measured chemical shifts for a range of organic molecules, including heterocyclic structures similar to the indolin-2-one core, has been extensively documented. benthamopen.com For instance, studies on various organic compounds have shown an excellent correlation between calculated and experimental ¹³C NMR chemical shifts when using scaled GIAO-DFT results. benthamopen.com Similarly, the GIAO method has been successfully applied to predict ¹⁵N NMR chemical shifts, aiding in the correct assignment of regioisomers and tautomers in complex nitrogen-containing molecules. rsc.org

While specific research on the quantum chemical prediction of NMR parameters for this compound is not extensively published, the well-established success of the GIAO-DFT methodology for a wide array of organic and heterocyclic compounds provides a strong foundation for its application to this specific molecule. The expected outcome of such a study would be a set of predicted ¹H, ¹³C, and ¹⁵N NMR chemical shifts. These theoretical values would be invaluable for confirming the structure of newly synthesized derivatives, assigning ambiguous signals in experimental spectra, and providing deeper insight into the electronic environment of the nuclei within the molecule.

Below is a hypothetical data table illustrating the kind of results that would be generated from a GIAO-DFT calculation for this compound. The predicted chemical shifts are based on typical values observed for similar structural motifs in related compounds and are presented for illustrative purposes.

Table 1: Hypothetical GIAO-DFT Predicted NMR Chemical Shifts (in ppm) for this compound

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C2-181.5
C3-55.2
C3a-138.9
C46.95109.8
C5-130.1
C67.10125.4
C76.80122.3
C7a-152.6
N1-H8.20-
C5-CH₃2.3021.0
C3-CH₂CH₃ (x2)1.90 (A), 1.75 (B)32.5
C3-CH₂CH₃ (x2)0.858.9

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of 3,3 Diethyl 5 Methylindolin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 3,3-diethyl-5-methylindolin-2-one framework. nd.eduresearchgate.net

In ¹H-NMR spectra of indolin-2-one analogues, the protons on the aromatic ring typically appear as distinct signals in the downfield region (δ 6.5–7.6 ppm). The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J) reveal the substitution pattern on the benzene (B151609) ring. For a 5-methyl substituted analogue, the aromatic protons would show a specific pattern corresponding to the H-4, H-6, and H-7 protons. The methyl group itself would present as a singlet at approximately δ 2.0-2.5 ppm. The N-H proton of the lactam ring usually appears as a broad singlet in the downfield region (δ 8.0-10.5 ppm), and its chemical shift can be sensitive to solvent and concentration. The diethyl groups at the C3 position would exhibit characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, typically as a quartet and a triplet, respectively, due to spin-spin coupling.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is particularly characteristic, appearing far downfield at δ 175–185 ppm. aip.org The quaternary C3 carbon atom would also have a distinct chemical shift. Aromatic carbons resonate in the δ 110–150 ppm range, and their specific shifts are influenced by the substituents. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and establish the connectivity between different parts of the molecule. beilstein-journals.orgiucr.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Substituted Indolin-2-one Analogues Note: Data is compiled from various sources for structurally similar compounds and serves as a representative example. Exact chemical shifts for this compound may vary.

Assignment ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm) Source
C=O (C2)-~179.9 aip.org
Quaternary C (C3)-~76.1 aip.org
Aromatic CH (C4)~7.44 (d)~125.1 aip.org
Aromatic C (C5)-~104.0 aip.org
Aromatic CH (C6)~7.44 (dd)~133.6 aip.org
Aromatic CH (C7)~6.84 (d)~125.2 aip.org
Aromatic C (C3a)-~135.0 aip.org
Aromatic C (C7a)-~142.4 aip.org
N-H~8.0-10.5 (br s)- aip.orgfarmaceut.org
5-CH₃~2.3 (s)~21.0 chemicalbook.com
3-CH₂CH₃~1.6-1.9 (q)~30.0 chemicalbook.com
3-CH₂CH₃~0.6-0.9 (t)~8.0 chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The analysis reveals the planarity of the indolin-2-one core and the spatial orientation of the diethyl groups at the C3 position. It also allows for the precise measurement of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. mdpi.com For instance, the N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, often leading to the formation of dimeric or polymeric structures in the solid state. researchgate.net The crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and calculated density, are unique for each crystalline compound. mdpi.com

Table 2: Example Crystallographic Data for a Substituted Indole (B1671886) Derivative Note: This table presents data for a related heterocyclic compound to illustrate the type of information obtained from X-ray crystallography.

Parameter Value Source
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com
Z (molecules/unit cell)4 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org The IR spectrum of this compound and its analogues is dominated by characteristic absorption bands corresponding to the vibrations of specific bonds. farmaceut.org

The most prominent features in the IR spectrum include:

N-H Stretching: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring. core.ac.uk

C=O Stretching: A strong, sharp absorption band typically found between 1680 and 1720 cm⁻¹. researchgate.netlibretexts.org This band is characteristic of the five-membered lactam (γ-lactam) carbonyl group. Its exact position can be influenced by hydrogen bonding and the electronic effects of other substituents.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups are observed just below 3000 cm⁻¹ (typically in the 2850-2970 cm⁻¹ range). libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands of variable intensity in the 1450-1620 cm⁻¹ region. copbela.org

C-N Stretching: The C-N bond stretching vibration typically appears in the 1150-1350 cm⁻¹ range. copbela.org

Table 3: Characteristic IR Absorption Frequencies for an Indolin-2-one Scaffold

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Source
Lactam N-HStretch3200 - 3400Medium, Sharp core.ac.uk
Lactam C=OStretch1680 - 1720Strong, Sharp iucr.orgresearchgate.net
Aromatic C-HStretch3000 - 3100Medium to Weak libretexts.org
Aliphatic C-HStretch2850 - 2970Medium to Strong libretexts.org
Aromatic C=CStretch1450 - 1620Variable copbela.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision allows for the calculation of a unique molecular formula. mdpi.com

For a compound like this compound (C₁₃H₁₇NO), HRMS would be used to confirm its elemental composition. By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺, [M+Na]⁺) with the theoretically calculated mass, the molecular formula can be unequivocally established. aip.orgmdpi.com This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing between isomers.

Table 4: Example of HRMS Data for an Indolin-2-one Analogue

Compound/Ion Molecular Formula Calculated m/z Found m/z Source
5-chloro-3-(pyrrol-2-yl)indolin-2-oneC₁₂H₉N₂O₂³⁵Cl271.1911 ([M+Na]⁺)271.1905 aip.org
5-bromo-3-(pyrrol-2-yl)indolin-2-oneC₁₂H₈N₂O⁷⁹Br274.9820 ([M+H-H₂O]⁺)274.9829 aip.org

Reactivity and Functionalization Studies of the 3,3 Diethyl 5 Methylindolin 2 One Core

Modification of the Indolin-2-one Ring System

The indolin-2-one core is amenable to various modifications, primarily targeting the C3 position, the lactam nitrogen, and the aromatic ring. The quaternary center at C3, bearing two ethyl groups in the title compound, is a key feature. While direct functionalization of this specific center is challenging, related 3,3-disubstituted oxindoles can undergo several types of reactions.

One significant area of research has been the synthesis of spirooxindoles, where the C3 carbon becomes a spirocyclic center. This is often achieved through reactions that involve the initial functionalization of a related precursor, such as an isatin (B1672199), which is then cyclized. For instance, a one-pot nitro-reduction/double lactamization approach has been used to construct spiro[indoline-3,3′-quinoline]-2,2′-diones from non-oxindole precursors. rsc.org Another strategy involves the organocatalytic Pictet-Spengler reaction followed by an oxidative rearrangement to yield C3-spirooxindole-pyrrolidines. acs.org These methods highlight the potential to transform the C3-disubstituted core into more complex polycyclic architectures.

Palladium-catalyzed reactions have also been instrumental in modifying the indolin-2-one skeleton. For example, palladium/norbornene cooperative catalysis enables the construction of 3,3-disubstituted indolines through a four-component reaction involving ortho C-H amination and ipso conjunctive coupling. nih.gov Furthermore, palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles using allyl alcohol and trialkylboranes has been developed, leading to 3,3-disubstituted indolines and indolenines. acs.orgnih.gov

The lactam nitrogen of the indolin-2-one ring can be alkylated or arylated to introduce further diversity. For example, N-benzylisatins can be prepared by reacting isatin with benzyl (B1604629) bromide in the presence of a base. nih.gov

The table below summarizes selected reactions for the modification of the broader 3,3-disubstituted oxindole (B195798) ring system, which are analogous to potential transformations for 3,3-diethyl-5-methylindolin-2-one.

Reaction TypeReagents and ConditionsProduct TypeRef
SpirocyclizationFe/AcOHSpiro[indoline-3,3′-quinoline]-2,2′-diones rsc.org
Palladium-Catalyzed AllylationAllyl alcohol, Et3B, Pd catalyst3,3-Disubstituted indolines nih.gov
N-AlkylationBenzyl bromide, Na2CO3N-Benzylisatins nih.gov
Oxidative DiazidationNaN3, Iodine3,3-Diazidooxindoles nih.gov

Substituent Effects on Reaction Outcomes and Selectivity

The substituents on the indolin-2-one core, namely the two ethyl groups at C3 and the methyl group at C5, play a crucial role in directing the outcome and selectivity of chemical reactions.

The gem-diethyl groups at the C3 position sterically hinder direct nucleophilic attack at the C3 carbon. However, they can influence the reactivity of adjacent positions. For instance, in reactions involving the enolate of the oxindole, the steric bulk of the diethyl groups can direct the approach of electrophiles.

The methyl group at the C5 position on the benzene (B151609) ring is an electron-donating group. In electrophilic aromatic substitution reactions, this group activates the ring and directs incoming electrophiles to the ortho and para positions (C4, C6, and potentially C7, though C7 is often less favored due to steric hindrance from the fused ring system). libretexts.org The inductive effect of the alkyl group stabilizes the carbocation intermediates formed during electrophilic attack at these positions. libretexts.orgyoutube.com

Conversely, the amide functionality within the indolin-2-one ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The interplay between the activating methyl group and the deactivating amide group, along with the directing effects of both, will determine the regioselectivity of substitutions on the benzene ring.

In nucleophilic additions to the indolin-2-one system, particularly in the context of indolyne chemistry, the position of substituents on the benzene ring can significantly influence the regioselectivity of the nucleophilic attack. nih.gov While not directly applicable to the stable aromatic ring of this compound, these studies on related reactive intermediates underscore the importance of substituent positioning.

The table below outlines the expected directing effects of the substituents on the this compound core in electrophilic aromatic substitution reactions.

SubstituentPositionElectronic EffectExpected Directing Effect
MethylC5Electron-donating (activating)Ortho, Para (to C4 and C6)
Amide (part of the lactam)Fused to benzene ringElectron-withdrawing (deactivating)Meta (to C5 and C7)
DiethylC3Steric hindranceInfluences approach to C3 and enolate

Divergent Synthetic Pathways from Indolin-2-one Intermediates

The 3,3-disubstituted indolin-2-one framework serves as a valuable intermediate for divergent synthesis, allowing for the generation of a wide array of structurally diverse compounds from a common precursor. This strategy is particularly powerful in the construction of libraries of bioactive molecules.

One notable approach involves the use of a palladium-catalyzed cascade reaction starting from N-(2-iodoaryl)acrylamides. By reacting these precursors with either bis(pinacolato)diboron (B136004) or a silylborane in the presence of a copper catalyst, a range of boron- or silane-bearing 3,3-disubstituted oxindoles can be obtained. acs.org These functionalized products can then undergo further transformations.

Another example of divergent synthesis is the reaction of 3,3-diazidooxindoles, which can be prepared from 2-oxindoles. These diazido compounds exhibit notable reactivity towards nucleophilic amines, leading to either 4-imino-3,4-dihydroquinazolin-2(1H)-one derivatives or cyanophenylureas, depending on the nature of the amine. nih.gov

Furthermore, cascade reactions provide an efficient means to construct complex molecules in a single step. For instance, a cascade Fischer indolization/Claisen rearrangement process starting from aryl hydrazines and allyloxyketones has been developed for the synthesis of 2,2-disubstituted indolin-3-ones, which are structural isomers of the target compound. nih.gov This highlights the potential for cascade strategies to rapidly build molecular complexity around the indolinone core.

The table below presents examples of divergent synthetic pathways originating from intermediates related to 3,3-disubstituted indolin-2-ones.

Starting IntermediateReactionResulting Compound ClassesRef
N-(2-iodoaryl)acrylamidesCopper-catalyzed arylboration/arylsilylationBoron- or silane-bearing 3,3-disubstituted oxindoles acs.org
3,3-DiazidooxindolesReaction with primary or secondary amines4-Imino-3,4-dihydroquinazolin-2(1H)-ones or Cyanophenylureas nih.gov
Aryl hydrazines and allyloxyketonesCascade Fischer indolization/Claisen rearrangement2,2-Disubstituted indolin-3-ones nih.gov

Future Research Trajectories and Methodological Innovations in 3,3 Diethyl 5 Methylindolin 2 One Chemistry

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 3,3-disubstituted indolin-2-ones is a significant area of ongoing research. Traditional methods often rely on harsh reagents and produce substantial waste. The future of synthesizing 3,3-diethyl-5-methylindolin-2-one and its analogs lies in the adoption of green chemistry principles.

Key areas of development include:

Catalytic Systems: The use of heterogeneous solid acid catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), has shown promise in the synthesis of 3,3-di(indolyl)indolin-2-ones. tandfonline.com These catalysts are reusable and can be employed in environmentally friendly solvents like water-ethanol mixtures, significantly reducing the environmental impact. tandfonline.com Future work will likely focus on developing even more efficient and selective catalysts for the alkylation of the C3 position of the indolin-2-one core.

Flow Chemistry: Flow chemistry techniques offer a safer and more scalable approach to synthesis. epa.gov By continuously passing reagents through a reactor, better control over reaction parameters such as temperature and pressure can be achieved, leading to higher yields and purity. epa.gov The application of flow chemistry to the synthesis of indoline (B122111) derivatives has already demonstrated a significant reduction in reaction times and the use of hazardous materials. epa.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted organic synthesis are gaining traction as green alternatives to conventional heating. These methods can accelerate reaction rates, improve yields, and reduce energy consumption. The exploration of these technologies for the synthesis of this compound could lead to more sustainable manufacturing processes.

A comparative look at traditional versus green synthetic approaches highlights the potential for improvement:

FeatureTraditional SynthesisGreen Synthesis
Catalyst Often stoichiometric, harsh acids or basesRecyclable, solid acid catalysts
Solvent Often chlorinated or other hazardous solventsWater, ethanol, or solvent-free conditions
Energy Conventional heating, often for extended periodsMicrowave, ultrasound, or flow chemistry for rapid heating
Waste Significant production of byproducts and wasteMinimal waste generation, atom-economical reactions

Exploration of Unprecedented Chemical Transformations and Cascade Reactions

The reactivity of the indolin-2-one scaffold, particularly at the C3 position, provides fertile ground for discovering novel chemical transformations. Future research will likely focus on expanding the repertoire of reactions involving this compound, leading to the synthesis of complex and diverse molecular architectures.

Cascade Reactions: These multi-reaction sequences, where subsequent transformations occur in a single pot, are highly efficient for building molecular complexity. whiterose.ac.uk The development of cascade reactions starting from this compound could provide rapid access to polycyclic and spirocyclic systems. whiterose.ac.ukresearchgate.net For instance, a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles has been shown to produce 3,3-dialkylated isoindolin-1-ones. nih.govnih.govresearchgate.net Adapting such strategies to the indolin-2-one core could yield novel heterocyclic frameworks.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. Exploring the selective C-H activation of the methyl group at the C5 position or the ethyl groups at the C3 position of this compound would open up new avenues for derivatization without the need for pre-functionalized starting materials.

Ring Expansion and Rearrangement Reactions: Investigating the behavior of the indolin-2-one ring under various reaction conditions could lead to the discovery of novel ring expansion or rearrangement pathways. A thiol-mediated three-step cascade has been reported for the conversion of indoles into functionalized quinolines, demonstrating the potential for ring expansion of indole (B1671886) derivatives. whiterose.ac.uk

Integration of Advanced Computational Modeling in Synthetic Design

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. Its application to the study of this compound can accelerate the discovery of new reactions and optimize existing synthetic routes.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the selectivity of various transformations. researchgate.net This understanding can guide the rational design of experiments, saving time and resources. For example, computational studies have been used to understand the selectivity in the synthesis of isoindolin-1-ones. nih.gov

In Silico Screening of Catalysts and Reagents: Virtual screening of catalyst libraries can identify promising candidates for specific transformations, reducing the need for extensive experimental screening. nih.gov This approach has been used to identify potential new targets for the oxindole (B195798) scaffold. nih.gov

Prediction of Physicochemical Properties: Computational models can predict the physicochemical properties of novel derivatives of this compound, aiding in the design of compounds with desired characteristics. nih.gov

Strategies for Diversity-Oriented Synthesis from the Indolin-2-one Scaffold

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening. cam.ac.uknih.gov The this compound scaffold is an excellent starting point for DOS due to its inherent structural features and multiple points for diversification. cam.ac.uknih.gov

Scaffold Decoration: This approach involves the systematic modification of the peripheral functional groups of the indolin-2-one core. The N-H group, the C5-methyl group, and the aromatic ring are all amenable to a wide range of chemical transformations, allowing for the generation of a large library of analogs.

Scaffold Modification: More advanced DOS strategies involve reactions that alter the core structure of the indolin-2-one itself. This can be achieved through ring-opening, ring-closing, or rearrangement reactions, leading to a greater degree of scaffold diversity. cam.ac.uk The goal is to explore a wider area of chemical space to increase the chances of discovering novel bioactive compounds. nih.gov

Building Block-Based Approaches: Utilizing a variety of building blocks that can be readily coupled to the indolin-2-one scaffold is another effective strategy for generating molecular diversity. This can be facilitated by developing robust and versatile coupling reactions.

The future of research on this compound is bright, with numerous opportunities for innovation in synthetic methodology, reaction discovery, and the application of computational tools. These advancements will not only expand our fundamental understanding of the chemistry of this important scaffold but also pave the way for the discovery of new molecules with valuable applications.

Q & A

Q. How can computational methods complement experimental studies on this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR/IR spectra (Gaussian, ORCA).
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand dynamics (GROMACS, AMBER).
  • Docking (AutoDock Vina) : Predict binding modes to biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.